molecular formula C10H14F2O2 B2546043 rac-methyl (1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octane-3-carboxylate CAS No. 1447942-38-2

rac-methyl (1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B2546043
CAS No.: 1447942-38-2
M. Wt: 204.217
InChI Key: AETNHGYYRWSGMH-RNLVFQAGSA-N
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Description

Rac-methyl (1R,3S,5S)-8,8-difluorobicyclo[321]octane-3-carboxylate is a bicyclic compound characterized by its unique structure, which includes two fluorine atoms attached to the bicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methodologies used in laboratory synthesis can be scaled up for industrial production, involving similar reaction conditions and catalysts to ensure the desired stereochemistry and yield.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions may yield alkanes or alkenes.

Scientific Research Applications

Rac-methyl (1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl (1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism is not well-documented, but it is believed to interact with enzymes and receptors, influencing various biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-methyl (1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octane-3-carboxylate is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

methyl (1R,5S)-8,8-difluorobicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2O2/c1-14-9(13)6-4-7-2-3-8(5-6)10(7,11)12/h6-8H,2-5H2,1H3/t6?,7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETNHGYYRWSGMH-IEESLHIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC(C1)C2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@H]2CC[C@@H](C1)C2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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